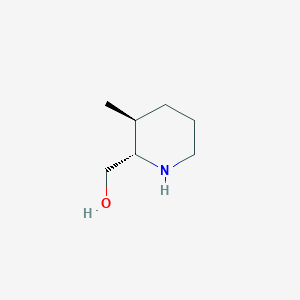
((2S,3S)-3-Methylpiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3S)-3-Methylpiperidin-2-yl)methanol: is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it valuable for the synthesis of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ((2S,3S)-3-Methylpiperidin-2-yl)methanol involves the Grignard reaction.
Asymmetric Reduction: Another method involves the asymmetric reduction of a precursor compound using specific catalysts and conditions to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale operations. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2S,3S)-3-Methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for creating enantiomerically pure compounds, which are important in asymmetric synthesis .
Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in various therapeutic applications, including as inhibitors of specific enzymes or receptors .
Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of ((2S,3S)-3-Methylpiperidin-2-yl)methanol depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .
Comparison with Similar Compounds
(2S,3R)-3-Methylpiperidin-2-yl)methanol: This compound has a similar structure but different stereochemistry, which can lead to different biological activities and properties.
(2S,3S)-3-Hydroxyleucine: Another compound with a similar piperidine ring structure, used in the synthesis of bioactive natural products.
Uniqueness: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable for the synthesis of enantiomerically pure substances and for applications requiring specific chiral configurations .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,3S)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
SHIBACMNDDHGAQ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCCN[C@@H]1CO |
Canonical SMILES |
CC1CCCNC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















